1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one
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Overview
Description
1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is a chemical compound known for its unique structure and properties It contains a dichlorophenyl group, a methylisoxazole ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-amino-5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dichloroacetophenone: Shares the dichlorophenyl group but lacks the isoxazole ring.
3,5-Dichloroacetophenone: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness: 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is unique due to the presence of both the dichlorophenyl group and the methylisoxazole ring, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)11-8(13)4-3-5-9(11)14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOMALVKPCXLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372635 |
Source
|
Record name | 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70565-23-0 |
Source
|
Record name | 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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